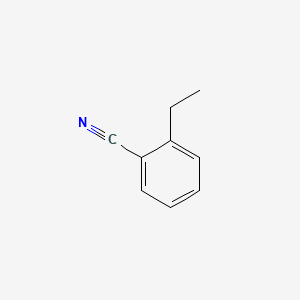

2-Ethylbenzonitrile

Beschreibung

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. They are pivotal intermediates in organic synthesis, largely because the nitrile group is a versatile functional group. guidechem.com It is strongly electron-withdrawing and can be readily transformed into other valuable functionalities, such as amines, amides, and carboxylic acids. vulcanchem.com

2-Ethylbenzonitrile, also known as o-ethylbenzonitrile, fits within this class as a derivative of the parent compound, benzonitrile (B105546). ontosight.ai Its unique identity arises from the presence of an ethyl group at the second position of the benzene (B151609) ring, ortho to the nitrile. vulcanchem.com This substitution pattern has two significant consequences: the ethyl group contributes to the molecule's hydrophobic character and influences the electronic distribution within the benzene ring through inductive and steric effects. vulcanchem.com This specific arrangement makes this compound a valuable and effective building block for creating more complex molecules in synthetic chemistry. chemimpex.com

Historical Perspective on its Emergence in Chemical Research

While the precise date of its first synthesis is not prominently documented, evidence of this compound's presence in the chemical literature dates back to at least the mid-20th century. Physicochemical properties of the compound, including its density and refractive index, were reported in the Journal of the American Chemical Society in 1949.

Early synthetic routes for compounds of this type often relied on classical organic reactions. One established method for producing aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an arylamine followed by treatment with a cyanide salt. For this compound, this would involve starting from 2-ethylaniline (B167055). chemicalbook.com More contemporary methods have also been developed, such as the selective gas-phase ammoxidation of ethylbenzyl chlorides, which can produce ethylbenzonitriles in high yields. tandfonline.comresearchgate.net The continued interest in refining its synthesis underscores its utility as a chemical intermediate.

Overview of Key Research Domains

Research involving this compound spans several key scientific areas, primarily leveraging its utility as a precursor and intermediate.

Synthetic Organic Chemistry: The compound is a versatile building block for synthesizing a variety of other organic molecules. chemimpex.com For instance, it can be oxidized to produce 2-acetylbenzonitriles. These resulting ketones are valuable precursors for tandem reactions that form 3,3-disubstituted isoindolinones, a class of heterocyclic compounds with applications in medicinal chemistry. researchgate.net It has also been used to synthesize molecules such as 2-ethylhexahydrobenzylamine and 2-ethylstyrene. chemicalbook.com

Pharmaceutical and Agrochemical Synthesis: this compound serves as an intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.comlookchem.com It is used in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new medications. chemimpex.com Its role as a precursor to complex heterocyclic systems like isoindolinones highlights its importance in constructing scaffolds for bioactive compounds. researchgate.net

Materials Science: The compound finds applications in the development of advanced materials, including specialty polymers and coatings. chemimpex.com Its incorporation into polymer structures can enhance properties like thermal stability and chemical resistance. chemimpex.com Furthermore, research has identified a dimeric lithium bis(trimethylsilyl)amide this compound adduct as a kinetically stable intermediate in the formation of lithium amidinates. researchgate.netresearchgate.net These amidinates are significant as volatile precursors for material fabrication processes like Atomic Layer Deposition (ALD). researchgate.net

Other Research Areas: Beyond these primary domains, this compound has been noted in other scientific contexts. It has been identified as a component within the bioactive neutral sub-fraction of cigarette smoke condensate. chemicalbook.com Researchers have also explored its potential use in the flavor and fragrance industry. chemimpex.com In analytical chemistry, its defined properties allow it to be employed as a standard for chromatographic methods. chemimpex.com

Data Tables

Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N | chemicalbook.comnih.gov |

| Molecular Weight | 131.17 g/mol | chemicalbook.comnih.gov |

| CAS Number | 34136-59-9 | chemicalbook.comnih.gov |

| Boiling Point | 94-95 °C (at 12 mmHg) | chemicalbook.com |

| Density | 0.974 g/mL (at 25 °C) | chemicalbook.com |

| Refractive Index | 1.523 (at 20 °C) | chemicalbook.com |

Mass Spectrometry Data for this compound

This table presents the primary mass-to-charge ratio (m/z) peaks observed in the GC-MS analysis of this compound, sourced from the NIST library.

| Data Type | Value | Source(s) |

| m/z Top Peak | 116 | nih.gov |

| m/z 2nd Highest | 131 | nih.gov |

| m/z 3rd Highest | 130 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXATQPJOOHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955669 | |

| Record name | 2-Ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34136-59-9 | |

| Record name | Benzonitrile, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Ethylbenzonitrile and Its Derivatives

Direct Synthesis Approaches

The direct formation of 2-ethylbenzonitrile can be achieved through methods that introduce the nitrile functionality onto an ethyl-substituted benzene (B151609) ring. Key industrial and laboratory-scale strategies include ammoxidation and a two-step chloromethylation-functionalization sequence.

Ammoxidation Reactions of Precursors

Ammoxidation is a significant industrial process for converting alkylaromatics into their corresponding nitriles by reacting them with ammonia (B1221849) and oxygen at elevated temperatures over a solid catalyst. wikipedia.org This process, often referred to as the SOHIO process, is widely used for producing benzonitrile (B105546) from toluene (B28343) and phthalonitriles from xylenes. wikipedia.org The reaction leverages the susceptibility of benzylic C-H bonds to oxidation. wikipedia.org

The synthesis of this compound via this method would involve the vapor-phase ammoxidation of 2-ethyltoluene. The general reaction is as follows:

2-Ethyltoluene + NH₃ + O₂ → this compound + H₂O

The catalysts for this transformation are typically complex mixed metal oxides. Vanadium and molybdenum oxides are common components, often supported on materials like alumina (B75360) or silica. wikipedia.orggoogle.comrsc.org For instance, catalysts comprising antimony and vanadium oxides have shown high selectivity for the ammoxidation of various alkyl aromatic compounds. google.com The performance of these catalysts is highly dependent on their composition and the reaction conditions.

Table 1: Catalyst Systems for Ammoxidation of Alkylbenzenes

| Catalyst Composition | Substrate | Product(s) | Reference |

| Antimony and Vanadium oxides on a support | Alkyl or Alkenyl Aromatic Compounds | Aromatic Nitriles | google.com |

| Molybdenum oxide on ZrO₂–γ-Al₂O₃ | Toluene | Benzonitrile, Benzaldehyde | rsc.org |

| Iron, Antimony, Uranium, Bismuth oxides | Propylene, Isobutylene, Ethylbenzene (B125841) | Acrylonitrile, Methacrylonitrile, Styrene | google.com |

| Bismuth phosphomolybdate (BiPMo₁₂O₄₀) | Propylene, Toluene, Xylenes | Acrylonitrile, Benzonitrile, Phthalonitriles | wikipedia.org |

While specific data on the ammoxidation of 2-ethyltoluene is not extensively detailed in readily available literature, the principles established for other alkylbenzenes are directly applicable. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, would need to be optimized to maximize the yield and selectivity for this compound. googleapis.com

Chloromethylation and Subsequent Functionalization

A two-step approach involving chloromethylation followed by cyanation provides another route to this compound. This method first introduces a reactive chloromethyl group onto the aromatic ring, which is then displaced by a cyanide nucleophile.

The initial step is the chloromethylation of ethylbenzene. This reaction is typically carried out by treating ethylbenzene with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. vulcanchem.com This process yields a mixture of isomers, including 2-ethylbenzyl chloride and 4-ethylbenzyl chloride.

The subsequent step involves the conversion of the chloromethyl group to a nitrile. This is a standard nucleophilic substitution reaction where the benzyl (B1604629) chloride derivative is treated with a cyanide salt, such as sodium cyanide or potassium cyanide. The reaction, known as cyanation, proceeds via the displacement of the chloride ion by the cyanide ion. researchgate.net For instance, the Rosenmund-von Braun reaction uses copper(I) cyanide for the cyanation of aryl halides. researchgate.net A similar strategy can be applied to benzyl halides.

Ethylbenzene + CH₂O + HCl → 2-Ethylbenzyl chloride (+ isomers) + H₂O

2-Ethylbenzyl chloride + NaCN → this compound + NaCl

This method offers a versatile laboratory-scale synthesis for various substituted benzonitriles, including the 2-ethyl derivative. researchgate.net

Indirect Synthesis and Derivatization from Related Precursors

Beyond its direct synthesis, this compound is a precursor for a range of more complex molecules. The reactivity of both the ethyl group and the nitrile functionality allows for diverse synthetic transformations.

Oxidation Reactions of 2-Ethylbenzonitriles to 2-Acetylbenzonitriles

The benzylic position of the ethyl group in this compound can be selectively oxidized to a carbonyl group, yielding 2-acetylbenzonitrile (B2691112). This ketone is a valuable intermediate for further synthetic elaborations. A convenient method for this transformation combines radical bromination and subsequent hydrolysis in a one-pot procedure. researchgate.net This process avoids the need to isolate the intermediate benzylic bromide.

One reported method involves treating the this compound with N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent system such as aqueous acetonitrile. chemicalbook.com The reaction proceeds by radical abstraction of a benzylic hydrogen, followed by bromination and then hydrolysis to the ketone.

Table 2: Synthesis of 2-Acetylbenzonitriles via Oxidation

| Starting Material | Reagents | Product | Key Features | Reference |

| 2-Ethylbenzonitriles | NBS, AIBN, H₂O/CH₃CN | 2-Acetylbenzonitriles | One-pot radical bromination and hydrolysis | chemicalbook.com |

| 2-Ethylbenzonitriles | - | 2-Acetylbenzonitriles | Conveniently achieved by oxidation of the respective 2-ethylbenzonitriles | researchgate.net |

Functionalization of Substituted Benzonitriles

The this compound molecule can be further modified to create a variety of derivatives. The nitrile group itself is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids. researchgate.net Additionally, the aromatic ring can undergo further substitution.

For example, 4-ethylbenzonitrile (B1329635), an isomer of this compound, has been used in the preparation of 2-(3-bromo-phenyl)-4,6-bis-(4-ethyl-phenyl)- google.comresearchgate.netchemicalbook.com-triazine. google.com In another instance, polymers have been functionalized by reacting them with alkylbenzonitriles, including this compound, using anionic initiators.

Furthermore, metal-catalyzed cross-coupling reactions can be employed to functionalize halogenated ethylbenzonitrile derivatives. For instance, 2-bromo-4-ethylbenzonitrile (B1375589) can participate in Suzuki, Stille, or Negishi coupling reactions to form new carbon-carbon bonds at the bromine-substituted position. researchgate.net

Domino Nucleophilic Addition and Intramolecular Cyclization Protocols

A powerful strategy for creating complex heterocyclic structures involves using derivatives of this compound, particularly 2-acetylbenzonitrile, in domino reactions. These sequences, where multiple bonds are formed in a single synthetic operation, are highly efficient.

A notable example is the synthesis of substituted 1-aminoisoquinolines. This is achieved by reacting 2-acylbenzonitriles (such as those derived from the oxidation of 2-ethylbenzonitriles) with amines. researchgate.net The reaction proceeds via a domino sequence involving a nucleophilic addition of the amine to the nitrile group, followed by an intramolecular cyclization onto the ketone carbonyl. This methodology provides access to a wide array of substituted 1-aminoisoquinolines, which are scaffolds of interest in medicinal chemistry.

Another important class of heterocycles, quinazolinones, can be synthesized from precursors like 2-aminobenzonitriles. These can be prepared from the corresponding nitro derivatives, which in turn could potentially be synthesized from this compound via nitration and subsequent functional group manipulations. The synthesis of quinazolinones often involves the cyclization of a 2-aminobenzonitrile (B23959) with an aldehyde or alcohol.

Metal-Free Protocols for Nitrile Activation

The development of synthetic methodologies that avoid the use of transition metals is a significant area of research in modern organic chemistry, driven by the goals of reducing cost, toxicity, and environmental impact. In the context of this compound and its derivatives, several metal-free strategies have emerged for the activation and formation of the nitrile group. These methods often rely on the use of organic reagents, photoredox catalysis, or electrochemical approaches to achieve the desired transformations.

One prominent metal-free approach involves the direct C-H cyanation of arenes. For electron-rich aromatic compounds like ethylbenzene, this strategy offers a direct route to this compound. Organic photoredox catalysis, for instance, utilizes an acridinium (B8443388) photocatalyst and a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN) under an aerobic atmosphere. nih.govnih.gov This reaction proceeds at room temperature under mild conditions and has shown compatibility with a range of functional groups. nih.govnih.gov The mechanism is proposed to involve the photo-excited acridinium catalyst oxidizing the arene to a radical cation, which then reacts with the cyanide nucleophile. nih.gov

Another avenue for metal-free cyanation is through the use of hypervalent iodine reagents. These reagents can activate alkenes and arenes for C-H cyanation. For example, a [bis(trifluoroacetoxy)iodo]arene can be used in situ with TMSCN to generate a cyano-iodine(III) species that accomplishes the direct C-H cyanation of alkenes. nih.govd-nb.info While this has been demonstrated effectively for alkenes, the principle of electrophilic activation by hypervalent iodine could be extended to arene C-H bonds. nih.govd-nb.info

Electrochemical methods also present a powerful metal-free alternative. The electrochemical denitrative cyanation of nitroarenes, for example, can be performed under mild, transition-metal-free conditions using an inexpensive ionic liquid like N-methylimidazolium p-toluenesulfonate. organic-chemistry.org This would allow for the synthesis of this compound starting from 2-ethylnitrobenzene (B1329339).

The classic Sandmeyer reaction, which traditionally uses copper salts to convert aryl diazonium salts to aryl nitriles, also has metal-free variations. wikipedia.org This approach would involve the diazotization of 2-ethylaniline (B167055), followed by treatment with a cyanide source. While many Sandmeyer reactions are metal-catalyzed, the term is sometimes applied to analogous metal-free transformations of diazonium salts. wikipedia.org

Furthermore, functional group interconversions provide a metal-free route to aryl nitriles. A notable example is the conversion of aldehydes to nitriles. A direct, metal-free method has been developed using N-Boc-O-tosylhydroxylamine as a stable aminating agent, which can convert a wide range of aldehydes, including aromatic ones, into nitriles in excellent yields. rsc.org This would be a viable pathway starting from 2-ethylbenzaldehyde (B125284). Additionally, a one-pot method for the cyanation of electron-rich aromatics using phosphorus oxychloride (POCl₃), dimethylformamide (DMF), and molecular iodine in aqueous ammonia has been reported, which could be applicable to ethylbenzene. organic-chemistry.org

These metal-free protocols represent significant advances in the synthesis of aryl nitriles, offering greener and often more cost-effective alternatives to traditional metal-catalyzed methods. The choice of method would depend on the availability of the starting material, whether it be ethylbenzene, 2-ethylaniline, 2-ethylnitrobenzene, or 2-ethylbenzaldehyde.

Below are interactive data tables summarizing some of these metal-free approaches.

Table 1: Metal-Free Direct C-H Cyanation of Arenes

| Catalyst/Reagent System | Cyanide Source | Substrate Scope | Key Features |

| Acridinium photoredox catalyst | Trimethylsilyl cyanide (TMSCN) | Electron-rich arenes, heterocycles | Mild, room temperature conditions; aerobic atmosphere nih.govnih.gov |

| [Bis(trifluoroacetoxy)iodo]arene | Trimethylsilyl cyanide (TMSCN) | Alkenes (demonstrated), potentially arenes | Electrophilic activation; high stereoselectivity for alkenes nih.govd-nb.info |

Table 2: Other Metal-Free Synthetic Routes to Aryl Nitriles

| Method | Starting Material | Key Reagents | Applicability to this compound Synthesis |

| Electrochemical Denitrative Cyanation | Nitroarenes | Ionic liquid (e.g., N-methylimidazolium p-toluenesulfonate) | Applicable starting from 2-ethylnitrobenzene organic-chemistry.org |

| Metal-Free Sandmeyer-Type Reaction | Aryl amines | Diazotizing agent, cyanide source | Applicable starting from 2-ethylaniline wikipedia.org |

| Aldehyde to Nitrile Conversion | Aldehydes | N-Boc-O-tosylhydroxylamine | Applicable starting from 2-ethylbenzaldehyde rsc.org |

| One-pot Cyanation of Electron-Rich Aromatics | Electron-rich arenes | POCl₃, DMF, I₂ | Potentially applicable to ethylbenzene organic-chemistry.org |

Chemical Reactivity and Reaction Mechanisms of 2 Ethylbenzonitrile

Nucleophilic Addition Reactions

The nitrile group of 2-ethylbenzonitrile, while generally not highly reactive towards nucleophiles, can be activated to participate in various nucleophilic addition reactions. This activation is often achieved through the introduction of an adjacent carbonyl group, typically by oxidation of the ethyl group to an acetyl group, forming 2-acetylbenzonitrile (B2691112). researchgate.netresearchgate.net The presence of this ketone functionality significantly enhances the electrophilicity of the nitrile carbon, facilitating subsequent reactions.

Tandem Reactions with Carbon- and Hetero-nucleophiles

Research has demonstrated that 2-acetylbenzonitriles, derived from the oxidation of 2-ethylbenzonitriles, readily undergo tandem reactions with both carbon- and hetero-nucleophiles. researchgate.netresearchgate.net These reactions proceed under mild conditions and offer a convenient route to a variety of 3,3-disubstituted isoindolinones with high yields, ranging from 80% to 99%. researchgate.netresearchgate.net The process involves an initial nucleophilic addition to the ketone, followed by a Dimroth-type rearrangement. researchgate.netresearchgate.net

A range of nucleophiles have been successfully employed in these tandem reactions. Carbon nucleophiles such as dimethylmalonate, malononitrile, and nitromethane, as well as hetero-nucleophiles including primary amines and water, have been shown to react efficiently. researchgate.net The use of potassium carbonate (K2CO3) as a base has been found to be effective in promoting these cascade reactions. researchgate.netresearchgate.net

Table 1: Examples of Nucleophiles in Tandem Reactions with 2-Acetylbenzonitriles

| Nucleophile | Product Type | Yield (%) |

| Dimethylmalonate | 3,3-Disubstituted Isoindolinone | High |

| Malononitrile | 3,3-Disubstituted Isoindolinone | High |

| Nitromethane | 3,3-Disubstituted Isoindolinone | High |

| Primary Amines | 3,3-Disubstituted Isoindolinone | High |

| Water (with KOH) | 3-Hydroxy-3-methylisoindolinone | High |

Data sourced from multiple studies on tandem reactions of 2-acetylbenzonitriles. researchgate.net

Cascade Reactions leading to Isoindolinone Scaffolds

The tandem reactions of 2-acylbenzonitriles serve as a powerful tool for the construction of isoindolinone scaffolds, which are significant structural motifs in medicinal chemistry. researchgate.netresearchgate.net These cascade reactions, often initiated by a nucleophilic attack on the acyl group, proceed through a series of intramolecular steps to form the heterocyclic isoindolinone ring system. researchgate.netacs.org

The process is characterized by its efficiency, allowing for the formation of complex molecules in a single pot. acs.org For instance, the reaction of 2-acetylbenzonitriles with various nucleophiles in the presence of a base like potassium carbonate leads directly to 3,3-disubstituted isoindolinones. researchgate.netresearchgate.net This methodology has been highlighted as a convenient approach to these valuable compounds, overcoming some of the limitations of previous synthetic methods. researchgate.net The reaction mechanism is believed to involve the initial addition of the nucleophile to the carbonyl group, followed by cyclization onto the nitrile and a subsequent Dimroth rearrangement to yield the final isoindolinone product. acs.org

Amination Reactions in Isoquinoline (B145761) Synthesis

Derivatives of this compound, specifically 2-(2-oxo-2-arylethyl)benzonitriles, are valuable precursors for the synthesis of aminated isoquinolines. researchgate.netchemrxiv.org In a metal-free protocol, these benzonitrile (B105546) derivatives react with various primary and secondary amines in an aqueous medium to produce a diverse range of aminated isoquinolines. researchgate.net This reaction demonstrates high regioselectivity and functional group tolerance. researchgate.net

Another approach involves a Me3Al-mediated domino reaction. d-nb.info This method facilitates the nucleophilic addition of amines to 2-(2-oxo-2-phenylethyl)benzonitriles, followed by an intramolecular cyclization to yield 1-aminoisoquinolines. d-nb.infocuny.edu The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization. d-nb.info This strategy has proven effective for a variety of substituted anilines and aliphatic amines, offering good yields. d-nb.info

Table 2: Amination Reactions for Isoquinoline Synthesis

| Starting Material | Reagents | Product |

| 2-(2-oxo-2-arylethyl)benzonitrile | Primary/Secondary Amines, H2O | Aminated Isoquinolines |

| 2-(2-oxo-2-phenylethyl)benzonitrile | Amines, Me3Al | 1-Aminoisoquinolines |

This table summarizes amination reaction strategies for synthesizing isoquinoline derivatives. researchgate.netd-nb.info

Cyclization Reactions

The strategic placement of the ethyl and nitrile groups in this compound and its derivatives allows for a variety of cyclization reactions, leading to the formation of important heterocyclic systems.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key feature in the reactivity of 2-acylbenzonitriles, which are derived from this compound. researchgate.net Following the initial nucleophilic addition to the acyl group, the resulting intermediate can undergo an intramolecular cyclization by attacking the adjacent nitrile group. acs.org This process is a crucial step in the formation of isoindolinone and related heterocyclic structures. researchgate.netacs.org The cyclization is often facilitated by the presence of a base, which promotes the formation of the necessary nucleophilic center. acs.org The reaction pathway typically involves the formation of a cyclic imidate, which then rearranges to the more stable lactam structure of the isoindolinone. researchgate.net

Formation of Fused Heterocyclic Systems

The reactivity of this compound derivatives extends to the formation of more complex fused heterocyclic systems. For example, difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been synthesized from reactions involving N-methacryloyl-2-phenylbenzoimidazole derivatives. acs.org These reactions proceed via a radical pathway, initiated by an oxidizing agent like ammonium (B1175870) persulfate, leading to intramolecular cyclization and the formation of the fused polycyclic structure. acs.org

Electrophilic Aromatic Substitution Reactions of Benzonitrile Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the nature of the substituents it carries. These substituents can either activate the ring, making it more reactive than benzene, or deactivate it, rendering it less reactive. msu.edulibretexts.org The directing effect of these substituents determines the position of the incoming electrophile. libretexts.org

In benzonitrile derivatives, the nitrile group (-CN) is a deactivating group. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edulibretexts.org The deactivating effect of the nitrile group directs incoming electrophiles to the meta position. libretexts.org

In the case of this compound, the ethyl group (-CH₂CH₃) is an activating group. Activating groups donate electron density to the ring, increasing its nucleophilicity and reactivity in EAS reactions. msu.edulibretexts.org Alkyl groups, like the ethyl group, are ortho, para-directors. libretexts.org

When a benzene ring has both an activating and a deactivating substituent, the activating group's directing effect generally dominates. libretexts.org For this compound, the activating ethyl group at position 2 would direct incoming electrophiles to the ortho (position 6) and para (position 4) positions relative to itself. However, the meta-directing influence of the nitrile group at position 1 also plays a role. The interplay of these effects, along with steric hindrance from the ethyl group, influences the final regioselectivity of the substitution. For instance, direct bromination of 4-ethylbenzonitrile (B1329635) with bromine in the presence of a catalyst like iron(III) bromide leads to substitution primarily at the ortho position to the nitrile group, influenced by both electronic and steric factors. vulcanchem.com

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -CN (Nitrile) | Deactivating | meta |

| -CH₂CH₃ (Ethyl) | Activating | ortho, para |

This table summarizes the general effects of nitrile and ethyl groups on the reactivity and regioselectivity of electrophilic aromatic substitution on a benzene ring.

The mechanism of EAS reactions proceeds in two main steps. First, the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system. masterorganicchemistry.comlibretexts.org

Radical Processes and Cross-Coupling Reactions

This compound and its derivatives can participate in radical reactions and cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

One notable radical reaction involving 2-ethylbenzonitriles is their oxidation to 2-acetylbenzonitriles. This transformation can be achieved through a one-pot procedure that combines radical bromination and subsequent hydrolysis. researchgate.netresearchgate.net These resulting ketones are valuable intermediates for synthesizing a variety of heterocyclic compounds, such as 3,3-disubstituted isoindolinones. researchgate.net

Metal-catalyzed cross-coupling reactions are also significant for functionalizing benzonitrile derivatives. For example, bromo-substituted ethylbenzonitriles can undergo various cross-coupling reactions like Suzuki, Stille, and Negishi reactions to introduce new carbon-carbon bonds at the position of the bromine atom. vulcanchem.com Similarly, nickel-catalyzed cross-coupling of bis-(aryl)manganese reagents with aryl halides has been shown to be effective, even with chloro-substituted pyridines. uni-muenchen.de Copper-catalyzed radical C(sp³)–C(sp²) cross-coupling provides a route to 1,1-diarylalkanes under ambient conditions, and has been successfully applied to substrates containing a benzonitrile moiety. sustech.edu.cn

Recent research has also explored palladium-catalyzed oxidative C-H/C-H cross-coupling reactions of pyridines with heteroarenes, where benzonitrile derivatives have been used as substrates. rsc.org These advanced synthetic methods highlight the versatility of the benzonitrile scaffold in constructing complex molecular architectures.

Computational Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving benzonitrile derivatives. DFT calculations allow for the study of transition states and the mapping of reaction energy profiles, providing deep insights into reaction pathways and selectivity. utrgv.edu

For instance, DFT studies have been employed to elucidate the mechanism of cascade reactions for the synthesis of isoindolin-1-ones from 2-acetylbenzonitriles. acs.org These calculations helped to propose a mechanism involving a series of steps, including nucleophilic addition, cyclization, and rearrangement, and to understand the selectivity of the process. researchgate.netacs.org The free energy profiles of the relevant species in the reaction system can be computed to support the proposed mechanistic pathways. acs.org

DFT has also been used to study the [3+2] cycloaddition reactions between benzonitrile N-oxides and nitroethene, revealing that these reactions proceed through a one-step, asynchronous mechanism. nih.gov In the context of photophysical properties, time-dependent DFT (TD-DFT) has been utilized to investigate the fluorescence behavior of donor-acceptor systems related to benzonitrile, such as 4-(N,N-dialkylamino)benzonitriles. acs.orgresearchgate.net These studies help in understanding the nature of excited states and the factors influencing fluorescence. acs.org

Furthermore, DFT calculations have been applied to investigate the activation of the C-CN bond in benzonitrile by transition metal complexes, which is a challenging but important transformation in organic synthesis. utrgv.edu

Proton exchange is a fundamental process that often plays a crucial role in reaction mechanisms. Computational studies, particularly using DFT, have been instrumental in understanding the complex proton exchange equilibria that can occur during reactions of benzonitrile derivatives.

In the cascade reactions leading to 3,3-dialkylated isoindolin-1-ones, it has been shown that all steps of the mechanism are characterized by intricate proton exchange equilibria. acs.org The proper selection of reaction conditions is vital to navigate these equilibria and achieve the desired product. acs.org DFT calculations, combined with experimental results, have been used to propose detailed mechanistic pathways that account for these proton exchange steps. acs.org

The study of proton transfer reactions involving benzonitrile derivatives has also been a subject of kinetic and computational investigations. For example, the kinetics and isotope effects of the proton transfer reaction between 4-nitrophenylphenylcyanomethane and a strong base have been studied in benzonitrile as a solvent. cdnsciencepub.com Additionally, DFT analysis has been used to study the proton transfer from cations like the trihydrogen cation to benzonitrile, which is relevant in interstellar chemistry. researchgate.net These studies provide detailed energy transformations along the reaction paths and help in understanding the factors that influence the proton transfer process. researchgate.net

Gas-phase studies on the sequential association of methanol (B129727) onto protonated benzonitrile, examined through both experimental measurements and DFT calculations, have provided insights into the solvation and proton localization in these clusters. acs.org Such fundamental studies contribute to a deeper understanding of the intrinsic properties and reactivity of protonated benzonitrile systems.

Advanced Spectroscopic and Structural Characterization of 2 Ethylbenzonitrile and Its Complexes

Conformational Analysis

The presence of the flexible ethyl group in 2-Ethylbenzonitrile gives rise to various possible spatial arrangements, or conformations. Understanding the stability and energy landscapes of these conformers is crucial for comprehending the molecule's reactivity and interactions.

Experimental Studies of Stable Conformations

Experimental investigations, particularly those employing supersonic jet spectroscopy, have been instrumental in identifying the most stable conformations of molecules in the gas phase. sxu.edu.cnaps.org In a related study on 2-ethoxybenzonitrile, only the most stable trans conformer was observed in supersonic molecular beam experiments, despite theoretical calculations predicting the existence of five different conformers. sxu.edu.cn This suggests that even if other conformers exist, their populations are too low to be detected under the experimental conditions, likely due to their higher energy states. sxu.edu.cn Similar principles apply to this compound, where experimental techniques can isolate and characterize the dominant conformation.

Theoretical Predictions of Potential Energy Surfaces

Theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface (PES) of a molecule. sxu.edu.cn The PES provides a landscape of all possible geometries and their corresponding energies. For instance, in the study of 2-ethoxybenzonitrile, the PES was calculated at the B3LYP/cc-pvdz level of theory, revealing five distinct conformers. sxu.edu.cn Such calculations can predict the relative energies of different conformers, helping to explain why only certain conformations are observed experimentally. sxu.edu.cn For this compound, theoretical predictions of the PES would similarly identify the various possible rotational isomers and their energetic relationships.

Vibrational Spectroscopy (IR, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. su.se These techniques are essential for structural assignment and confirming the presence of specific functional groups.

A complete assignment of the observed IR and Raman spectra can be achieved through a combination of experimental measurements and theoretical calculations. nih.gov For example, in the study of 2,3,4-trifluorobenzonitrile, ab initio and DFT calculations were used to compute harmonic vibrational frequencies, IR intensities, and Raman activities, which showed excellent agreement with the experimental spectra. nih.gov This combined approach allows for a detailed understanding of the vibrational modes of the molecule.

Table 1: Selected Vibrational Frequencies of Related Benzonitrile (B105546) Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Compound |

| C≡N stretch | ~2225 | IR | 2-(2-Hydroxyethyl)-4-methoxybenzonitrile |

| C-H stretch (aromatic) | ~3100-3000 | IR/Raman | General Aromatic Compounds |

| C-H stretch (aliphatic) | ~2977 | IR | 2-(2-(4-bromophenyl)-2-oxoethyl)benzonitrile |

| C-O-C stretch (asymmetric) | 1144 (IR), 1146 (Raman) | IR, Raman | 5-nitro-2-(4-nitrobenzyl) benzoxazole |

| C-O-C stretch (symmetric) | 1063 (IR), 1066 (Raman) | IR, Raman | 5-nitro-2-(4-nitrobenzyl) benzoxazole |

Note: The data for related compounds is presented to give an expected range for the vibrational frequencies in this compound. Specific values for this compound would require direct experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of a compound in solution. unibo.it By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be elucidated.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the protons of the ethyl group. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. nih.govnih.gov In related compounds, such as 2-ethylbenzamide, the ¹H NMR spectrum clearly distinguishes the aromatic and ethyl protons. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | ~118 |

| C1 (ipso-CN) | ~112 |

| C2 (ipso-ethyl) | ~147 |

| Aromatic CH | ~127-134 |

| -CH₂- | ~25 |

| -CH₃ | ~15 |

Note: These are approximate values based on typical chemical shifts for similar structural motifs. umich.edu

Mass Spectrometry (MS) in Mechanistic Studies and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for identifying products in chemical reactions. nist.gov In mechanistic studies, MS can be used to detect and characterize reaction intermediates. researchgate.net

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight (131.17 g/mol ). nih.gov The fragmentation pattern would provide further structural information, with common fragments arising from the loss of the ethyl group or other parts of the molecule. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. umich.edu

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₉N | PubChem nih.gov |

| Molecular Weight | 131.17 g/mol | PubChem nih.gov |

| m/z Top Peak | 116 | NIST nih.gov |

| m/z 2nd Highest | 131 | NIST nih.gov |

| m/z 3rd Highest | 130 | NIST nih.gov |

Electronic Spectroscopy (UV-Vis, REMPI, MATI) for Excited States and Ionization Energies

Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing information about its excited states and ionization energies. libretexts.org

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption spectrum of this compound would reveal the energies of its π-π* transitions.

Resonance Enhanced Multiphoton Ionization (REMPI): REMPI is a highly sensitive and selective technique used to study the spectroscopy of molecules in the gas phase. sxu.edu.cn It involves the absorption of two or more photons, with the first photon exciting the molecule to a specific rovibronic state and a second photon ionizing it. By scanning the wavelength of the excitation laser, a spectrum of the intermediate excited state can be obtained.

Mass-Analyzed Threshold Ionization (MATI): MATI spectroscopy is used to determine accurate ionization energies. sxu.edu.cn In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A pulsed electric field is then applied to ionize these Rydberg states, and the resulting ions are detected. This method provides highly resolved spectra of the cation.

For the related molecule 2-ethoxybenzonitrile, REMPI and MATI studies determined the band origin of the S₁←S₀ transition to be 34,092 ± 2 cm⁻¹ and the adiabatic ionization energy to be 69,796 ± 5 cm⁻¹. sxu.edu.cn Similar studies on this compound would yield precise values for its electronic transitions and ionization potential.

X-ray Crystallography of this compound Adducts and Derivatives

X-ray crystallography provides definitive structural elucidation of molecules in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, while the crystal structure of the parent molecule is not extensively detailed in readily available literature, several of its adducts and derivatives have been subjected to single-crystal X-ray diffraction analysis. These studies are crucial for understanding the reactivity of the nitrile group and the steric and electronic influences of the ethyl substituent in the ortho position.

Detailed crystallographic studies have been particularly informative in two main areas: the characterization of organometallic adducts formed through the nitrile nitrogen and the structural analysis of heterocyclic derivatives synthesized from this compound precursors.

Adducts with Organometallic Reagents

The reaction of this compound with organometallic reagents provides insight into the coordination chemistry of the nitrile functionality. A notable example is the dimeric adduct formed with lithium bis(trimethylsilyl)amide. The synthesis and characterization of N,N′-bis-silylated lithium aryl amidinates have revealed a kinetically stabilized intermediate involving this compound. nih.govacs.org

The solid-state structure of the dimeric adduct of this compound lithium bis(trimethylsilyl)amide was characterized, highlighting the coordination patterns of such intermediates. acs.org The crystallographic data, available in the Cambridge Crystallographic Data Centre (CCDC), provides precise details of the molecular geometry. In these structures, the nitrile group of this compound acts as a ligand, coordinating to the lithium cation. The resulting structural information is vital for understanding the mechanisms of subsequent reactions, such as the formation of amidinates. The interplay of σ- and π-coordination with the lithium ion is a key feature revealed by these studies. nih.gov

Derivatives of this compound: Isoindolinones

A significant class of derivatives synthesized from this compound are 3,3-disubstituted isoindolinones. These compounds are typically prepared from 2-acetylbenzonitrile (B2691112), which can be synthesized by the oxidation of this compound. The tandem reactions of 2-acetylbenzonitriles with various nucleophiles lead to the formation of complex heterocyclic structures, the confirmation of which often relies on X-ray crystallography. researchgate.netacs.orgnih.gov

For instance, the reaction of 2-acetylbenzonitrile with substituted ((chloromethyl)sulfonyl)benzenes yields 3-(chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-ones. The structure of one such derivative was unambiguously determined by single-crystal X-ray analysis, which confirmed the formation of an isoindolin-1-one (B1195906) with a quaternary carbon at the C-3 position. acs.orgnih.gov This analysis was crucial in establishing the relative configuration of the newly formed stereocenter. acs.org

The crystallographic data for these isoindolinone derivatives provide a wealth of structural information. Below are representative data tables that could be constructed from such crystallographic analyses.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄ClNO₃S |

| Formula Weight | 335.80 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 101.23(1) |

| Volume (ų) | 1514.9(9) |

| Z | 4 |

| Bond | Length (Å) |

|---|---|

| C3-C(quaternary) | 1.545(3) |

| C3-N2 | 1.467(2) |

| C1=O1 | 1.233(2) |

| C-Cl | 1.789(2) |

| S-O | 1.435(2) |

These crystallographic studies on adducts and derivatives are indispensable for a complete understanding of the chemical behavior of this compound. They provide a solid structural foundation for interpreting reactivity, reaction mechanisms, and the properties of the resulting compounds.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Pharmaceutical Development and Active Pharmaceutical Ingredients (APIs) Synthesis

2-Ethylbenzonitrile is a versatile aromatic compound that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals. chemimpex.com Its unique structure is utilized in the development of complex molecules and active pharmaceutical ingredients (APIs). chemimpex.comsmolecule.com The compound's properties, such as its moderate boiling point and good solubility in organic solvents, make it suitable for various chemical reactions and formulations. chemimpex.com It is recognized as an important intermediate in the production of pharmaceuticals, contributing to the creation of medications for a range of health conditions. chemimpex.comchemimpex.comguidechem.com

The utility of this compound and its derivatives extends to the synthesis of specific therapeutic agents. For instance, certain benzonitrile (B105546) derivatives have applications in treating conditions like urge urinary incontinence. researchgate.net The structural motif of this compound is also found in intermediates for more complex pharmaceutical agents. As an example, 4-(aminomethyl)-3-ethylbenzonitrile (B13661224) is listed as a building block for pharmaceutical ingredients. chemscene.com Furthermore, the synthesis of the SOS1 inhibitor MRTX0902, a compound with potential anti-cancer activity, involves intermediates that could conceptually be derived from precursors related to this compound, highlighting the relevance of this structural class in modern drug discovery. acs.org

The following table provides a summary of some pharmaceutical-related applications and intermediates involving the benzonitrile scaffold.

| Application/Intermediate | Description |

| General Pharmaceutical Synthesis | This compound is a key intermediate for APIs. chemimpex.comlookchem.com |

| Urge Urinary Incontinence Treatment | Benzonitrile derivatives are used in the synthesis of relevant therapeutic agents. researchgate.net |

| SOS1 Inhibitors | The synthesis of complex molecules like MRTX0902 relies on related building blocks. acs.org |

| Antifungal Agents | Certain imidazole (B134444) derivatives synthesized from benzonitrile precursors show antifungal activity. google.com |

Precursor for Agrochemical Synthesis

This compound and its related structures are valuable precursors in the synthesis of agrochemicals. chemimpex.comlookchem.com The compound's chemical properties make it a suitable starting material for creating a variety of molecules used in agriculture, including pesticides and herbicides. researchgate.net The versatility of the benzonitrile functional group allows for its conversion into other chemical moieties, which is a key aspect of synthesizing complex agrochemical products. vulcanchem.com

Research has shown that derivatives of benzonitrile are integral components of various commercial agrochemicals. researchgate.net These compounds can be modified to produce active ingredients that protect crops from pests and unwanted vegetation. The synthesis of these agrochemicals often involves multi-step processes where this compound or a similar derivative is introduced as a key building block. unisa.it

Role in Polymer Chemistry and Advanced Materials Development

This compound plays a role in the field of polymer chemistry and the development of advanced materials. chemimpex.com It can act as a monomer in the production of specialty polymers, contributing to enhanced properties such as thermal stability and chemical resistance in industrial applications. chemimpex.com The stability and reactivity of this compound allow for its incorporation into various formulations, leading to improved performance characteristics in materials and coatings. chemimpex.com

In the context of material science, benzonitrile derivatives are also explored for their potential in creating novel materials with specific functionalities. smolecule.com For example, research into the thermal degradation of certain polyamides has identified ethylbenzonitrile as a decomposition product, which provides insights into the thermal stability and breakdown mechanisms of these polymers. rsc.org Furthermore, the synthesis of lithium amidinate complexes from aromatic nitriles like this compound has been investigated, which are important precursors for various materials and catalysts. researchgate.net

Intermediate in the Synthesis of Heterocyclic Compounds

Isoindolinones and their Derivatives

This compound is a precursor for the synthesis of 2-acetylbenzonitriles, which are key intermediates in the production of 3,3-disubstituted isoindolinones. researchgate.net The synthesis is achieved through the oxidation of 2-ethylbenzonitriles, which involves a one-pot radical bromination and hydrolysis reaction. researchgate.net The resulting 2-acetylbenzonitriles can then react with a variety of carbon and hetero-nucleophiles under mild conditions to yield a wide range of 3,3-disubstituted isoindolinones in high yields (80-99%). researchgate.net This transformation proceeds through a tandem process of an addition step followed by a Dimroth-type rearrangement. researchgate.net

This methodology provides convenient access to novel 3-hydroxy-3-methyl isoindolinones, a class of compounds that were previously not readily accessible. researchgate.net The reactivity of 2-acylbenzonitriles, derived from their corresponding 2-alkylbenzonitriles, has opened up new avenues for synthesizing isoindolinones with a tetrasubstituted carbon at the 3-position. researchgate.net

Aminated Isoquinolines

Derivatives of this compound, specifically 2-(2-oxo-2-arylethyl)benzonitriles, are utilized in the synthesis of aminated isoquinolines. chemrxiv.org A notable metal-free and direct protocol has been developed for this synthesis, which uses readily available amines and 2-(2-oxo-2-aryl/alkylethyl)benzonitrile in an aqueous medium without the need for acid, base, or metal catalysts. chemrxiv.orgresearchgate.net This method is operationally simple, demonstrates high functional group tolerance, and can be scaled up for gram-scale synthesis. chemrxiv.orgresearchgate.net

The reaction proceeds with high regioselectivity, accommodating both primary and secondary amines. chemrxiv.orgresearchgate.net This approach is significant as it incorporates the nitrogen atom from the nitrile group into the final isoquinoline (B145761) product. chemrxiv.org The resulting aminated isoquinolines are important structural motifs in medicinal chemistry and materials science. chemrxiv.orgresearchgate.net Furthermore, a trimethylaluminum (B3029685) (Me3Al)-mediated domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines also provides an efficient route to 1-aminoisoquinolines. d-nb.infocuny.edu

The table below summarizes the reaction conditions for the synthesis of aminated isoquinolines.

| Starting Material | Reagents | Conditions | Product |

| 2-(2-oxo-2-arylethyl)benzonitrile | Amines | Aqueous medium, 100°C | Aminated Isoquinolines |

| 2-(2-oxo-2-phenylethyl)benzonitrile | Amines, Me3Al | Toluene (B28343), 110°C | 1-Aminoisoquinolines |

Imidazole Derivatives

This compound and its derivatives serve as precursors in the synthesis of various imidazole-containing compounds. mdpi.comnih.gov For example, in the synthesis of certain 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, which have been evaluated as ALK5 inhibitors, a benzonitrile derivative is used as a reactant. nih.govtandfonline.com The synthesis involves the reaction of a pyridyl-containing intermediate with a benzonitrile derivative and ammonium (B1175870) acetate. nih.gov

Furthermore, the synthesis of novel enantiopure amides containing a 5-nitroimidazole moiety has been achieved using a derivative of benzonitrile. mdpi.com This multi-step synthesis involves the diastereoselective addition of a nitroimidazole-containing compound to an N-tert-butanesulfinimine derived from a benzonitrile. mdpi.com Imidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal and materials chemistry. researchgate.net

: Chiral Ligand Precursors in Catalysis

This compound and its derivatives serve as valuable starting materials in the synthesis of more complex molecular architectures, including chiral ligands for asymmetric catalysis. While not a chiral ligand itself, its structural framework can be elaborated through specific synthetic routes to yield compounds capable of coordinating with metal centers to facilitate enantioselective transformations.

A significant application involves the conversion of this compound derivatives into isoquinoline-based structures. Isoquinolines are a class of heterocyclic compounds that have been successfully employed as chiral ligands in a variety of transition metal-catalyzed reactions. d-nb.infochemrxiv.org The synthesis of these ligands often begins with a related compound, 2-(2-oxo-2-phenylethyl)benzonitrile, which can be conceptualized as a functionalized derivative of this compound.

The transformation of 2-(2-oxo-2-phenylethyl)benzonitriles into 1-aminoisoquinolines is a key step. d-nb.info This reaction typically proceeds through a domino nucleophilic addition and intramolecular cyclization sequence when treated with amines in the presence of a Lewis acid, such as trimethylaluminum (Me3Al). d-nb.info The resulting 1-aminoisoquinoline (B73089) scaffold possesses a nitrogen atom that can act as a coordination site for a metal catalyst. By using chiral amines in this synthesis, or by further modifying the isoquinoline product, chiral ligands can be prepared. These ligands create a chiral environment around the metal center, enabling the catalyst to selectively produce one enantiomer of a product over the other in asymmetric reactions.

The versatility of this approach allows for the synthesis of a library of substituted 1-aminoisoquinolines by varying both the substituents on the benzonitrile starting material and the amine reactant. d-nb.info This modularity is crucial for tuning the steric and electronic properties of the resulting chiral ligand to optimize its performance in specific catalytic applications.

Supramolecular Chemistry: Host-Guest Complex Formation

In the realm of supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules, this compound has been implicated in the formation of host-guest complexes. These are assemblies in which one chemical entity, the host, forms a cavity that binds a smaller molecule, the guest. The interactions governing this binding are non-covalent, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

A notable example involves a derivative of this compound, specifically the dimeric adduct of this compound lithium bis(trimethylsilyl)amide. researchgate.netresearchgate.net This compound has been synthesized and characterized, revealing its role as a kinetically stabilized intermediate in the formation of N,N′-bis(trimethylsilyl)amidinates. researchgate.netresearchgate.net The solid-state structure of this and related amidinates showcases the formation of crystalline supramolecular structures. researchgate.netresearchgate.net

Toxicological and Biological Research Aspects Mechanistic and Methodological Focus

Metabolic Profiling and Metabolite Identification of Benzonitrile (B105546) Analogs

The metabolism of aromatic nitriles, such as 2-ethylbenzonitrile, is a complex process primarily handled by liver enzymes. nih.gov Generally, the nitrile group (-C≡N) in many benzonitrile-based pharmaceuticals passes through the body unchanged. nih.govacs.org When metabolism does occur, it often involves modifications to other parts of the molecule, such as the aromatic ring or its substituents, rather than the nitrile group itself. nih.govacs.org

Key metabolic pathways for aromatic nitriles include:

Oxidation : The primary route of metabolism for many benzonitriles is oxidation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This can result in the hydroxylation of the aromatic ring. nih.gov For alkyl-substituted benzonitriles like o-tolunitrile, oxidation can occur on the alkyl side chain, leading to metabolites like o-cyanobenzyl alcohol. nih.gov

Hydrolysis : While less common for aromatic nitriles, the nitrile group can be hydrolyzed to a corresponding amide and then to a carboxylic acid. nih.govnih.govnih.gov For instance, the metabolism of nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) yields 3-iodo-4-hydroxy-5-nitrobenzamide. nih.gov The enzymes responsible for this hydrolytic action are mainly found in the cytosol. nih.gov

Reduction : In some cases, other functional groups on the ring are metabolized. For example, 4-nitrobenzonitrile (B1214597) is readily reduced to 4-aminobenzonitrile. nih.gov

Conjugation : Phase II metabolic reactions can occur, including glucuronidation, sulfation, and N-acetylation of primary metabolites, to facilitate excretion. acs.orgnih.gov

Studies using rat liver subcellular fractions have shown that benzonitriles can undergo ring hydroxylation, while those with alkyl groups, such as o-tolunitrile, are metabolized to products like o-cyanobenzyl alcohol and phthalide. nih.gov The specific metabolic fate of this compound would likely involve oxidation of the ethyl group. It is important to note that the release of cyanide from aromatic nitriles is not typically observed, making them metabolically distinct from certain aliphatic nitriles. nih.govacs.org

Mechanistic Investigations of Biological Activities

The benzonitrile scaffold is a key component in a variety of biologically active compounds, with its derivatives showing potential in antiviral, anti-inflammatory, anticancer, and neuroprotective applications. ontosight.aiontosight.ai

Antiviral Mechanisms (e.g., Rhinovirus Replication Inhibition, Capsid Binding)

Benzonitrile derivatives have been identified as potent inhibitors of picornaviruses, particularly human rhinoviruses (HRV), the primary cause of the common cold. oup.comasm.orgnih.gov The primary mechanism of action for many of these compounds is capsid binding. oup.comresearchgate.netnih.gov

These compounds, like pleconaril (B1678520) and a novel benzonitrile analog named LPCRW_0005, insert themselves into a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid. oup.comnih.govresearchgate.net This binding stabilizes the capsid, which in turn inhibits critical conformational changes required for the virus to uncoat and release its genetic material into the host cell. oup.comresearchgate.net Time-of-drug-addition studies have confirmed that these inhibitors act at the earliest stages of the viral replication cycle. oup.comasm.orgnih.gov

For example, the compound LPCRW_0005 was shown to be a selective inhibitor of HRV14 replication. researchgate.netnih.gov Resistance to this compound was linked to amino acid substitutions in the VP1 capsid protein, further confirming its role as a capsid binder. oup.comnih.gov Other benzonitrile derivatives, such as 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, have been developed as inhibitors of the Hepatitis C Virus (HCV) by blocking the virus's entry into host cells. nih.gov

Anti-inflammatory, Anticancer, and Neuroprotective Effects of Related Benzonitrile Compounds

The versatility of the benzonitrile structure has led to its exploration in other therapeutic areas. ontosight.aiontosight.aiontosight.ai

Anti-inflammatory Effects : Benzonitrile analogs have demonstrated anti-inflammatory properties. tandfonline.comnih.gov Some compounds achieve this by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and p38 MAPK, which reduces the production of inflammatory mediators like prostaglandins. tandfonline.comrsc.org For instance, a novel series of talmapimod (B1681220) analogues containing a benzonitrile moiety was found to suppress the expression of iNOS and COX-2 in cell-based assays. tandfonline.com

Anticancer Effects : Various benzonitrile derivatives exhibit anticancer activity through several mechanisms. These mechanisms include the inhibition of specific kinases crucial for tumor growth, interference with DNA synthesis, and the induction of apoptosis (programmed cell death). ijmphs.comresearchgate.net Some quinoline (B57606) derivatives containing a nitrile group, for example, function by inhibiting topoisomerase-2, an enzyme essential for DNA replication in cancer cells. ijmphs.com

Neuroprotective Effects : Researchers have investigated benzonitrile compounds for their potential to treat neurodegenerative diseases. researchgate.net Some derivatives have shown promise by inhibiting the production of amyloid peptides associated with Alzheimer's disease. Other arylalkenylpropargylamine derivatives containing a benzonitrile group exhibit potent and selective monoamine oxidase B (MAO-B) inhibitory activity, which is a target for Parkinson's disease treatment. google.com

Interactions with Biological Targets (e.g., Enzymes, Receptors)

The biological activity of benzonitrile compounds stems from their ability to interact with specific molecular targets like enzymes and receptors. ontosight.ai The nitrile group is a key pharmacophore, often acting as a bioisostere for a ketone group and participating in polar interactions, such as hydrogen bonding, with the target protein. nih.govnih.gov

| Target Class | Specific Example | Benzonitrile Compound Interaction | Biological Effect |

| Enzymes | Cytochrome P450 (CYP1A2) | Selective inhibition | Modulation of drug metabolism |

| Aromatase | The nitrile group mimics a carbonyl group, acting as a hydrogen bond acceptor, which is essential for inhibition. nih.gov | Anticancer (breast cancer) | |

| Kinases (e.g., Lck, p38 MAPK) | The nitrile nitrogen forms a key hydrogen bond with a threonine residue in the kinase's active site. nih.govtandfonline.com | Anticancer, Anti-inflammatory | |

| Cathepsin K | The nitrile group engages in a dipole interaction with enzyme-bound calcium. nih.gov | Osteoporosis treatment | |

| Receptors | Bradykinin B1 Receptor | Serves as an antagonist. | Anti-inflammatory |

| Viral Proteins | Rhinovirus VP1 Capsid | Binds to a hydrophobic pocket, stabilizing the capsid structure. oup.comresearchgate.net | Antiviral |

These interactions are often highly specific. For instance, certain benzonitriles can selectively inhibit CYP1A2 without significantly affecting other CYP enzymes like CYP2C19 or CYP3A4. This selectivity is a crucial aspect of modern drug design.

In vitro and In vivo Studies on Cellular and Organismal Responses to Benzonitrile Compounds

The biological effects of benzonitrile compounds have been extensively studied using both in vitro (cell-based) and in vivo (organism-based) models.

In Vitro Studies : In laboratory settings, these compounds have been evaluated for their effects on various cell lines. researchgate.net Cytotoxicity assays using cancer cell lines, such as HeLa and HCT116, have demonstrated the ability of certain benzonitrile derivatives to inhibit cell proliferation in a dose-dependent manner. researchgate.net Antiviral activity is commonly assessed through cytopathic effect (CPE) reduction assays, where the compound's ability to protect cells from virus-induced death is measured. oup.comnih.gov For example, LPCRW_0005 was shown to have an EC₅₀ (half-maximal effective concentration) of 2 µM against HRV14 in such an assay. oup.comnih.gov Mechanistic studies in vitro also involve enzyme inhibition assays and Western blotting to observe the modulation of protein levels, such as the downregulation of COX-2 and iNOS in response to anti-inflammatory benzonitriles. tandfonline.comrsc.org

In Vivo Studies : Animal models are crucial for evaluating the real-world potential of these compounds. In anti-inflammatory studies, the carrageenan-induced paw edema model in rats is frequently used to assess a compound's ability to reduce swelling. nih.gov For neuroprotective effects, mouse models of acute cerebral ischemia have been used, where effective compounds prolonged survival time. researchgate.net The oral availability and low toxicity of some benzonitrile derivatives have been confirmed in dog and mouse models, highlighting their potential as therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. ontosight.airesearchgate.net For benzonitrile derivatives, SAR studies have provided critical insights for optimizing lead compounds. ontosight.ainih.gov

Key findings from SAR studies on benzonitrile compounds include:

Position of the Nitrile Group : The placement of the nitrile group on the aromatic ring is often crucial. For aromatase inhibitors, a para-substituted nitrile is essential for activity. nih.gov

Substituents on the Aromatic Ring : The type and position of other substituents can dramatically alter potency and selectivity. In the development of HIV non-nucleoside reverse transcriptase inhibitors, adding a small, polar substituent like a cyano group at the meta-position of one of the phenyl rings enhanced activity against critical mutant viruses. acs.org In anti-inflammatory benzimidazoles, electron-withdrawing groups (e.g., -NO₂) on the ring often lead to higher potency. mdpi.com

Role of the Nitrile Group : The nitrile group itself is a powerful modulator. Its linear shape and electronic properties allow it to fit into binding pockets and form specific interactions. nih.gov Replacing the nitrile with other groups, like iodine, can sometimes maintain potency, suggesting that in certain cases, it acts as a polar placeholder. nih.gov

Analogs and Potency : SAR studies guide the synthesis of more potent analogs. Structural analysis of the antiviral compound LPCRW_0005 revealed that it did not fully occupy the binding pocket in the rhinovirus capsid. oup.comnih.gov This suggests that creating extended analogs of the compound could lead to more potent inhibitors. oup.comnih.gov

Environmental Fate and Degradation Pathways of Benzonitrile Compounds

Degradation in Environmental Matrices (e.g., Pyrolysis Products, Microplastics Analysis)

The thermal degradation of nitrogen-containing polymers, such as those found in microplastics, can be a source of benzonitrile (B105546) compounds in the environment. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a common analytical technique used to study the decomposition products of these materials.

Research on the thermal degradation of specific polyamides has identified ethylbenzonitrile as a pyrolysis product. In one study, the pyrolysis of a semi-aromatic polyamide, PA6T-Dupont, at 650°C resulted in its decomposition and isomerization into smaller molecules, including ethylbenzonitrile, 4-methylbenzonitrile, and 4-ethenylbenzonitrile. rsc.org Similarly, the analysis of microplastic mixtures containing polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide (PA) revealed the formation of ethylbenzonitrile among other nitrile-containing derivatives during pyrolysis. unibo.it Ethylbenzonitrile has also been noted as a product during the pyrolysis of cellulose. umanitoba.ca

These findings indicate that the incineration or thermal decomposition of plastic waste and biomass can introduce ethylbenzonitrile into the environment.

Interactive Table 1: 2-Ethylbenzonitrile as a Pyrolysis Product

| Original Material | Pyrolysis Condition | Identified Products Include | Source(s) |

| Polyamide (PA6T-Dupont) | 650°C under nitrogen atmosphere | Ethylbenzonitrile, 4-Methylbenzonitrile, 4-Ethenylbenzonitrile | rsc.org |

| PET-PA Microplastic Mixture | Pyrolysis | Ethylbenzonitrile, Dicyanobenzene, Benzamide, Cyanobenzoic acid | unibo.it |

| Cellulose | Pyrolysis | Ethylbenzonitrile | umanitoba.ca |

Biotransformation and Microbial Degradation Studies

While specific studies on the microbial degradation of this compound are not extensively detailed in the provided research, the broader class of benzonitrile compounds is known to be susceptible to biotransformation. Microorganisms have developed enzymatic pathways to degrade benzonitriles, which are recognized as toxic and harmful. ethz.ch

The microbial degradation of the parent compound, benzonitrile, generally proceeds via two main enzymatic pathways:

Nitrilase Pathway : A single enzyme, nitrilase, directly hydrolyzes the nitrile group (C≡N) of benzonitrile to produce benzoate (B1203000) and ammonia (B1221849). ethz.ch

Nitrile Hydratase and Amidase Pathway : This is a two-step process where nitrile hydratase first converts the benzonitrile to benzamide, which is then acted upon by amidase to yield benzoate and ammonia. ethz.ch

These pathways have been primarily studied for herbicides like dichlobenil, bromoxynil, and ioxynil, which share the benzonitrile structure. nih.gov The degradation of these compounds in soil and subsurface environments highlights the role of microbes in the environmental fate of this class of chemicals. nih.gov It is plausible that this compound could be degraded by similar microbial pathways, though specific research is required to confirm the responsible microorganisms and degradation rates.

Emerging Research Directions and Future Prospects for 2 Ethylbenzonitrile

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

The synthesis of 2-ethylbenzonitrile and its derivatives is an area of active research, with a focus on developing more efficient and selective methods. Traditional approaches often involve multiple steps or harsh reaction conditions. Current research is geared towards overcoming these limitations through innovative catalytic and procedural advancements.

One promising strategy involves the oxidation of 2-ethylbenzonitriles to produce 2-acetylbenzonitriles. This transformation can be achieved through a one-pot procedure that combines radical bromination and hydrolysis. researchgate.net These resulting ketones are valuable intermediates for synthesizing a variety of heterocyclic compounds. researchgate.net

Another area of development is the direct functionalization of benzonitrile (B105546) precursors. For instance, the synthesis of 2-Bromo-4-ethylbenzonitrile (B1375589) can be accomplished by the direct bromination of 4-ethylbenzonitrile (B1329635) using a catalyst like iron(III) bromide. vulcanchem.com The regioselectivity of this reaction is influenced by the directing effects of the nitrile and ethyl groups. vulcanchem.com Furthermore, converting benzoic acid derivatives to benzonitriles represents a versatile, albeit multi-step, approach. vulcanchem.com

Modern synthetic methodologies are also being explored to improve efficiency. Photocatalysis, for example, has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel bond formations. cardiff.ac.uk Dual Ni-photoredox strategies are being developed for the asymmetric synthesis of complex molecules derived from benzonitrile scaffolds. cardiff.ac.uk Additionally, metal-free approaches are gaining traction. For example, aminated isoquinoline (B145761) frameworks can be constructed from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium without the need for metal catalysts. chemrxiv.org

The table below summarizes various synthetic approaches for benzonitrile derivatives, highlighting the reaction types and their key features.

| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Product Type | Key Features |

| Oxidation | This compound | Radical bromination reagents, Hydrolysis agents | 2-Acetylbenzonitrile (B2691112) | One-pot procedure, creates versatile ketone intermediate. researchgate.net |

| Direct Bromination | 4-Ethylbenzonitrile | Bromine, Iron(III) bromide | 2-Bromo-4-ethylbenzonitrile | Influenced by steric and electronic factors of substituents. vulcanchem.com |

| From Benzoic Acid | Benzoic acid derivative | Thionyl chloride, Alkanesulphonamide, PCl5 | Benzonitrile | Multi-step but versatile for various precursors. vulcanchem.com |

| Metal-Free Cyclization | 2-(2-oxo-2-arylethyl)benzonitrile | Amines | Aminated Isoquinolines | Aqueous medium, avoids metal catalysts. chemrxiv.org |

| Photocatalysis | N-benzylic heterocycles | Dual Ni-photoredox system | Chiral N-heterocycles | Mild conditions, asymmetric synthesis. cardiff.ac.uk |

Exploration of New Catalytic Applications

While this compound itself is primarily an intermediate, its structural motif is crucial in the design of ligands and catalysts. The benzonitrile group can act as a coordinating agent in organometallic chemistry, influencing the catalytic activity and selectivity of metal complexes.

Research has shown that benzonitrile derivatives can be utilized in the formation of amidinate and guanidinate complexes with metals like lithium. researchgate.net These complexes are important precursors for a wide range of catalysts used in polymerization and other organic transformations. researchgate.net For instance, a dimeric lithium bis(trimethylsilyl)amide this compound adduct has been identified as a stable intermediate in the synthesis of amidinates. researchgate.net